

Application Notes and Protocols: Rhodium-Catalyzed C-H Activation of N-Aryl-Pyrazolidinones

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Compound of Interest

Compound Name: 4-Methyl-1-phenylpyrazolidin-3-one

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This document provides detailed application notes and experimental protocols for the rhodium-catalyzed C-H activation of N-aryl-pyrazolidinones, a versatile scaffold in medicinal chemistry. The methodologies outlined herein enable the efficient synthesis of a diverse range of functionalized and heterocyclic molecules through C-H olefination and annulation reactions.

Introduction

The pyrazolidinone core is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities. The direct functionalization of the N-aryl ring via C-H activation represents a highly atom-economical and efficient strategy for the late-stage modification and diversification of these molecules. Rhodium(III) catalysis has emerged as a powerful tool for such transformations, offering high reactivity, selectivity, and functional group tolerance.

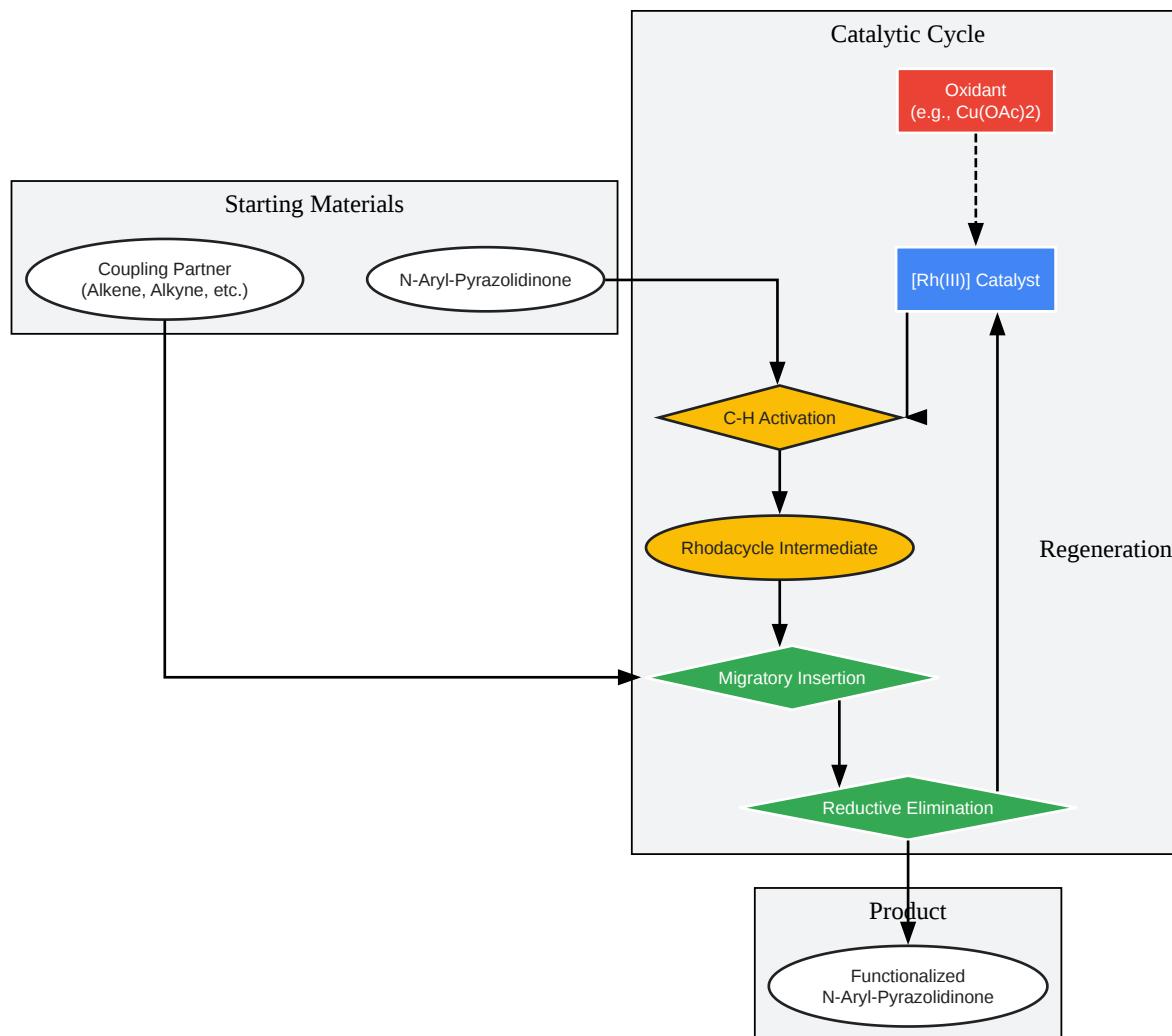
This guide details two primary applications of Rh(III)-catalyzed C-H activation of N-aryl-pyrazolidinones:

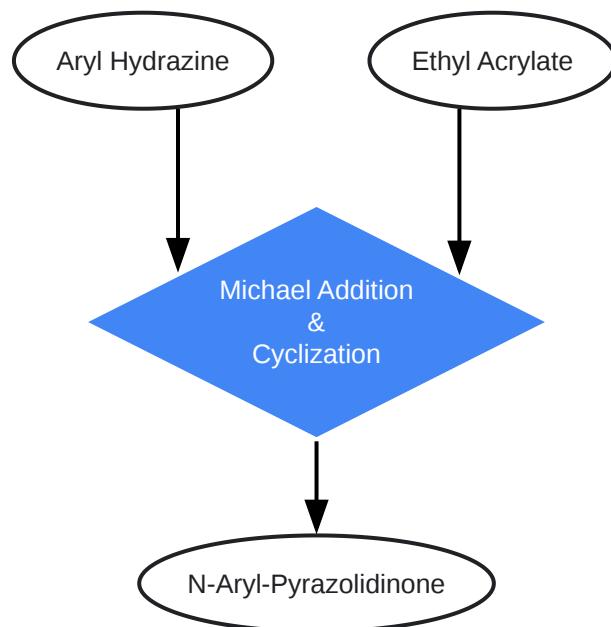
- Ortho-Olefination: The direct introduction of an olefinic moiety to the ortho-position of the N-aryl group.

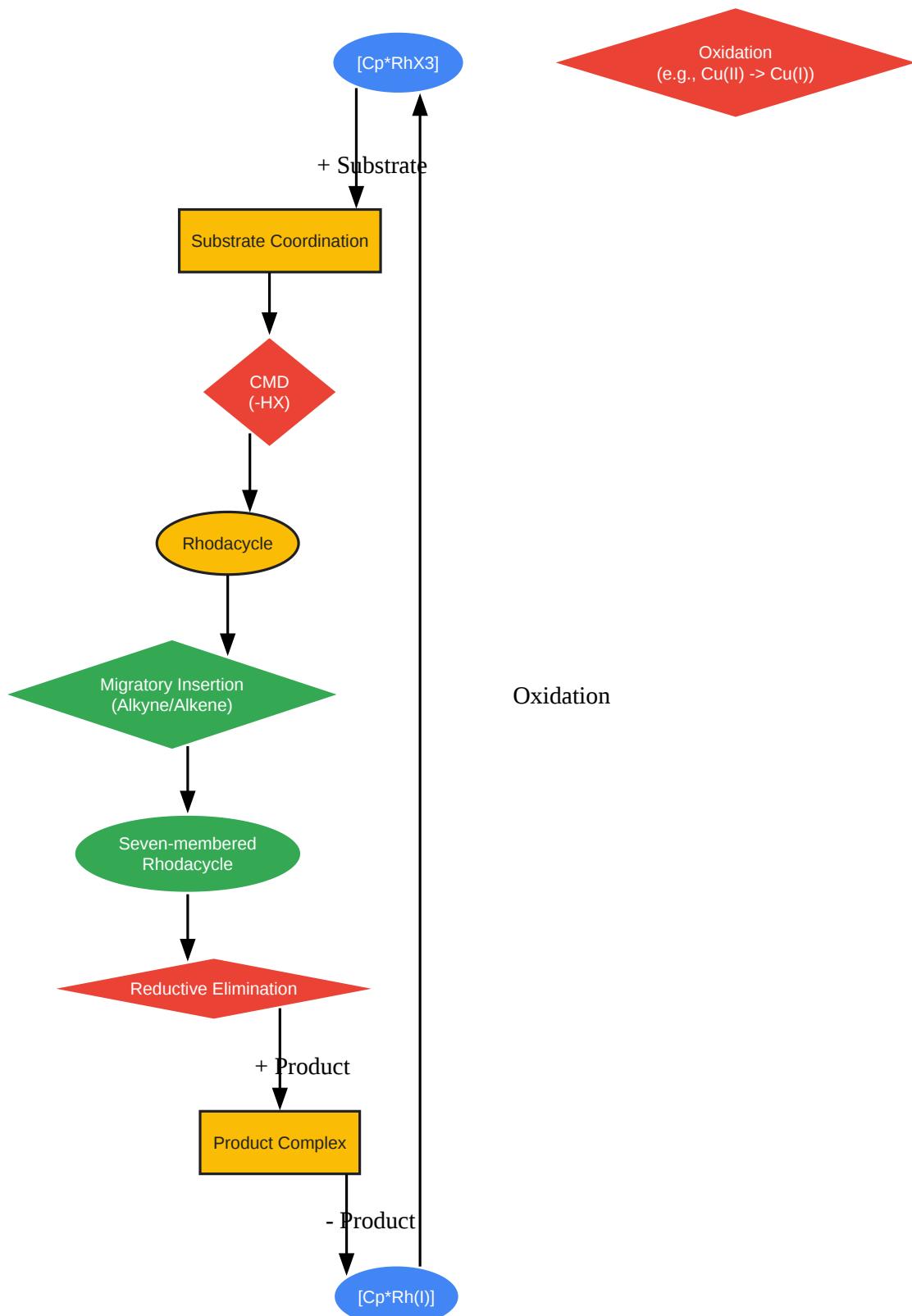
- Annulation Reactions: The construction of fused heterocyclic systems through a cascade of C-H activation and cyclization.

General Reaction Scheme

The core of these transformations involves the rhodium-catalyzed activation of a C-H bond on the N-aryl ring, directed by the pyrazolidinone moiety. The resulting rhodacycle intermediate can then react with various coupling partners.





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